

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of XmAb942

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | 1942     |           |
| Cat. No.:            | B1674138 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of XmAb942, an investigational therapeutic agent. The document outlines its mechanism of action, summarizes key pharmacokinetic and pharmacodynamic data from preclinical and early clinical studies, and details the experimental designs employed in its evaluation.

#### Introduction to XmAb942

XmAb942 is a high-potency, extended half-life, fully human monoclonal antibody developed by Xencor, Inc. It is designed to target and neutralize the tumor necrosis factor-like ligand 1A (TL1A). This therapeutic candidate is currently under investigation for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis (UC) and Crohn's disease (CD). The rationale for its development is based on the growing body of evidence implicating the TL1A-DR3 signaling pathway in the pathogenesis of chronic intestinal inflammation and fibrosis.

## **Pharmacodynamics: Mechanism of Action**

XmAb942 exerts its therapeutic effect by binding with high affinity to both soluble and membrane-bound TL1A, thereby preventing its interaction with its cognate receptor, Death



Receptor 3 (DR3). This blockade inhibits the downstream signaling cascade that leads to the activation of various immune cells and the production of pro-inflammatory cytokines.

## The TL1A-DR3 Signaling Pathway

The TL1A-DR3 signaling pathway is a critical regulator of immune responses at mucosal surfaces. Upon binding of TL1A to DR3 on activated lymphocytes, a signaling complex is formed, leading to the recruitment of adaptor proteins such as TRADD (TNFR-associated death domain) and TRAF2 (TNF receptor-associated factor 2). This ultimately results in the activation of the NF-kB (nuclear factor-kappa B) pathway, a key transcription factor for genes encoding pro-inflammatory cytokines and other mediators of inflammation.





Click to download full resolution via product page

Figure 1: XmAb942 Mechanism of Action - Blocking the TL1A-DR3 Signaling Pathway.



### **In Vitro Potency**

Preclinical studies have demonstrated the high-affinity binding of XmAb942 to TL1A.[1] The in vitro potency of XmAb942 has been shown to be comparable or superior to that of first-generation anti-TL1A antibodies.[1]

| Parameter                                                     | Value  | Reference |
|---------------------------------------------------------------|--------|-----------|
| Binding Affinity (KD) to soluble TL1A                         | ~10 pM | [1]       |
| Binding Affinity (EC50) to<br>membrane-bound trimeric<br>TL1A | 1.1 nM | [1]       |

Table 1: In Vitro Binding Affinity of XmAb942

#### **Pharmacokinetics**

XmAb942 has been engineered with Xencor's Xtend™ Fc technology to increase its half-life, allowing for less frequent dosing.

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in non-human primates have been conducted to assess the profile of XmAb942.

| Species           | Half-life (t1/2) | Reference |
|-------------------|------------------|-----------|
| Cynomolgus Monkey | 23 days          | [2][3]    |

Table 2: Preclinical Pharmacokinetics of XmAb942

#### **Clinical Pharmacokinetics**

A Phase 1/2 clinical trial (NCT06619990) is currently underway to evaluate the safety, tolerability, and pharmacokinetics of XmAb942 in healthy volunteers and patients with



ulcerative colitis. Interim results from the single-ascending dose cohorts in healthy volunteers have provided initial insights into the human pharmacokinetic profile.

| Population         | Predicted Half-life<br>(t1/2) | Dosing Interval<br>Supported  | Reference |
|--------------------|-------------------------------|-------------------------------|-----------|
| Healthy Volunteers | > 71 days                     | 12-week maintenance<br>dosing | [4]       |

Table 3: Preliminary Human Pharmacokinetics of XmAb942

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of XmAb942 are not yet fully available in the public domain. However, based on published information and standard industry practices, the following provides an overview of the methodologies likely employed.

#### **In Vitro Potency Assays**

- Objective: To determine the binding affinity and neutralizing activity of XmAb942 against human TL1A.
- Methodology (General):
  - Binding Affinity: Surface plasmon resonance (SPR) or a similar biophysical technique would be used to measure the on- and off-rates of XmAb942 binding to recombinant human TL1A.
  - Neutralization Assay: A cell-based assay would be utilized where a cell line expressing
    DR3 is stimulated with TL1A in the presence of varying concentrations of XmAb942. The
    inhibition of a downstream effect, such as NF-κB activation (measured by a reporter gene)
    or cytokine production (measured by ELISA), would be quantified to determine the IC50.

### **GLP Toxicology Study in Cynomolgus Monkeys**

• Objective: To assess the safety and tolerability of XmAb942 in a relevant animal species.







- Methodology (General):
  - Study Design: Groups of cynomolgus monkeys would receive repeated intravenous or subcutaneous doses of XmAb942 or a placebo over a specified period.
  - Parameters Monitored: Clinical observations, body weight, food consumption, electrocardiography, clinical pathology (hematology, clinical chemistry, coagulation), and immunogenicity (anti-drug antibodies).
  - Endpoint: At the end of the study, a full necropsy and histopathological examination of tissues would be performed.





Click to download full resolution via product page

Figure 2: High-Level Experimental Workflow for XmAb942 Development.

## Phase 1/2 Clinical Trial (NCT06619990)



- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of XmAb942 in healthy volunteers and its efficacy in patients with moderate-to-severe active ulcerative colitis.
- Study Design: A randomized, double-blind, placebo-controlled, seamless Phase 1/2 trial.



Click to download full resolution via product page

Figure 3: Design of the Phase 1/2 Clinical Trial for XmAb942 (NCT06619990).

### Conclusion

XmAb942 is a promising next-generation anti-TL1A antibody with a favorable preclinical profile, including high potency and an extended pharmacokinetic half-life. Early clinical data in healthy volunteers support its potential for infrequent dosing. The ongoing Phase 1/2 clinical trial will



provide crucial information on its safety, pharmacokinetics, and efficacy in patients with ulcerative colitis. The findings from these studies will be instrumental in determining the future development path of XmAb942 as a potential new treatment paradigm for inflammatory bowel disease. Further updates are anticipated as more data from the clinical program becomes publicly available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. XmAb-942, a novel anti-TL1A MAb with extended half-life and improved potency | BioWorld [bioworld.com]
- 2. Xencor Presents Preclinical Data on XmAb942, a High-Potency Extended Half-Life Anti-TL1A Antibody, to be Developed for Patients with Inflammatory Bowel Diseases | Xencor, Inc. [investors.xencor.com]
- 3. Xencor Shares Preclinical Data on XmAb942, Long-Lasting Anti-TL1A Antibody for Inflammatory Bowel Diseases [synapse.patsnap.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of XmAb942]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674138#i942-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com